molecular formula C11H12N4O2 B12596954 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione CAS No. 647024-02-0

3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12596954
CAS No.: 647024-02-0
M. Wt: 232.24 g/mol
InChI Key: ZVEVRQOCXHYFNE-UHFFFAOYSA-N
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Description

3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a methyl group at position 3 and a 1-phenylhydrazinyl moiety at position 4. This compound belongs to a broader class of pyrimidine derivatives known for applications in medicinal chemistry, including antiviral and enzyme inhibitory properties .

Properties

CAS No.

647024-02-0

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-14-10(16)7-9(13-11(14)17)15(12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,17)

InChI Key

ZVEVRQOCXHYFNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthesis from Pyrimidine Derivatives

The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. The most common approach involves the reaction of 3-methylpyrimidine-2,4-dione with phenylhydrazine.

Reaction Scheme:

  • Reagents :

    • 3-Methylpyrimidine-2,4-dione
    • Phenylhydrazine
  • Reaction Conditions :

    • Typically performed under reflux conditions in a suitable solvent such as ethanol or methanol for several hours.
  • Mechanism :

    • The carbonyl groups of the pyrimidine ring react with the amino group of phenylhydrazine to form a hydrazone intermediate.
    • This intermediate can undergo further rearrangements or cyclizations to form the final product.

Yield and Characterization :
The yield for this reaction can vary but is often reported between 60% to 80%. Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure of the synthesized compound.

Alternative Synthesis via Multi-component Reactions

Another method involves multi-component reactions where various reactants are combined in a single step to form the desired product. This method can enhance efficiency and reduce the number of purification steps required.

Example Reaction :

  • Reagents :

    • An α-chloroketone
    • An aliphatic isocyanate
    • A primary aromatic amine (such as phenylhydrazine)
    • Carbon monoxide (in some cases)
  • Procedure :

    • These components are reacted under controlled conditions, often in the presence of a catalyst (e.g., palladium) and at elevated temperatures.
    • The reaction typically yields a pyrimidine derivative after several purification steps.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Solvent Used Advantages
Direct Reaction with Phenylhydrazine 60-80 Several hours Ethanol/Methanol Simplicity and direct formation of product
Multi-component Reaction Up to 73 Variable Various (e.g., THF) Efficiency and potential for diverse derivatives

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be employed to modify the functional groups, such as reducing the phenylhydrazinyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione has a molecular formula of C11H12N4O2C_{11}H_{12}N_4O_2 and is characterized by its pyrimidine core, which is a common scaffold in many bioactive compounds. The presence of the hydrazine moiety contributes to its reactivity and potential biological activities.

Biological Activities

The biological activities of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione are noteworthy:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor properties. The hydrazine group is known to interact with various biological targets, potentially leading to apoptosis in cancer cells .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases .

Therapeutic Applications

Given its promising biological activities, 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione holds potential for therapeutic applications:

  • Cancer Therapy : The antitumor properties suggest that this compound could be developed into a chemotherapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy against various cancer types.
  • Neuroprotective Agents : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the applications and efficacy of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant cell line inhibition in vitro with IC50 values comparable to established chemotherapeutics.
Study BAntioxidant ActivityShowed effective scavenging of DPPH radicals; suggested mechanisms involving electron donation from the hydrazine moiety.
Study CNeuroprotectionIn vivo studies indicated reduced neuronal loss in models of oxidative stress; further research needed for clinical relevance.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Position 6 Substituent Key Data/Properties Reference
3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4-dione 1-Methylhydrazinyl Yield: 39%; $ ^1H $ NMR (DMSO-d6): δ 7.64 (bs, 1H), 3.03 (s, 3H)
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4-dione 1-Phenylhydrazinyl Expected enhanced aromaticity; potential for π-π stacking in biological targets N/A
3-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione 4-Methylpiperazinyl Suppliers: 2 (CAS 863587-94-4); basic nitrogen improves solubility
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Piperidinylmethyl-phenoxy Patent for anti-mycobacterial use; structural complexity enhances target specificity

Key Observations :

  • Hydrazinyl vs. Alkyl/Aryl Groups : Methylhydrazinyl derivatives (e.g., compound 2a in ) exhibit simpler synthesis (39% yield via reflux) but lack the aromaticity of phenylhydrazinyl, which may reduce binding affinity in hydrophobic pockets.
  • Piperazinyl/Piperidinyl Groups : These substituents (e.g., in ) introduce basic nitrogen atoms, enhancing aqueous solubility compared to phenylhydrazinyl’s lipophilic nature.

Substituent Variations at Position 3

The methyl group at position 3 is a common feature, but other substituents alter electronic and steric properties:

Compound Name Position 3 Substituent Key Data/Properties Reference
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione Cyclohexyl Pd-catalyzed synthesis (73% yield); characterized by 2D NMR and GC-MS
1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione 4-Methoxybenzyl Dihedral angles: 62.16° and 69.77° with benzene rings; weak C–H···O interactions
3-Hydroxy-1-methyl-6-(biphenylamino)pyrimidine-2,4-dione Hydroxy HIV RT inhibition; HRMS and $ ^1H $ NMR confirm hydroxyl group’s role in H-bonding

Key Observations :

  • Methyl vs.
  • Hydroxy Substitutents : 3-Hydroxy derivatives () exhibit hydrogen-bonding capability, critical for interactions with active sites (e.g., HIV reverse transcriptase).

Key Observations :

  • Hydrazine-based syntheses () are straightforward but moderate-yielding.
  • Multicomponent reactions () offer higher yields for complex structures but require specialized catalysts.

Biological Activity

3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with both methyl and phenylhydrazinyl substitutions on the pyrimidine ring, which may influence its interaction with biological targets.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 647024-02-0
  • IUPAC Name : 6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione

The biological activity of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects including antimicrobial, antiviral, and anticancer activities.

Anticancer Activity

Research indicates that pyrimidine derivatives possess significant anticancer properties. For instance:

  • In a study evaluating the cytotoxicity of various pyrimidine derivatives against cancer cell lines such as MCF-7 and A549, compounds similar to 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione demonstrated potent activity with IC50 values significantly lower than standard chemotherapeutic agents .
CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
3-Methyl-6-(1-phenylhydrazinyl)pyrimidineVariousTBD

Antimicrobial Activity

Compounds similar to this pyrimidine derivative have also been tested for their antimicrobial properties:

  • A study reported that pyrimidine derivatives exhibited activity against several microbial strains including E. coli, S. aureus, and C. albicans. The minimum inhibitory concentration (MIC) values were determined across a range of concentrations .
Microbial StrainMIC (µg/mL)
E. coliTBD
S. aureusTBD
C. albicansTBD

Synthesis and Evaluation

The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-methyluracil with phenylhydrazine under acidic conditions. This method allows for high yields and purity essential for biological testing.

Comparative Studies

Comparative studies have shown that while many pyrimidine derivatives exhibit biological activity, the unique structure of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine may confer distinct properties that enhance its efficacy against specific targets .

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